molecular formula C17H13FN2O2 B2594965 1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde CAS No. 956984-87-5

1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B2594965
CAS No.: 956984-87-5
M. Wt: 296.301
InChI Key: PLMYCIIOLUHFFW-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C17H13FN2O2 and its molecular weight is 296.301. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

1-(4-Fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde and its derivatives are primarily investigated for their structural properties and synthesis methodologies. Loh et al. (2013) detailed the synthesis of similar pyrazole compounds and analyzed their crystal structures, revealing specific dihedral angles between the pyrazole and fluoro-substituted rings, hinting at their spatial configuration and potential reactivity (Loh et al., 2013).

Reactivity and Synthesis of Derivatives

Bawa et al. (2009) reported on a reductive amination reaction involving 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, indicating its potential as a precursor in synthesizing secondary amines, which are vital in various pharmaceutical and chemical industries (Bawa et al., 2009).

Antimicrobial Applications

Puthran et al. (2019) synthesized novel Schiff bases from 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives, highlighting their promising antimicrobial activity. This research underscores the compound's utility in developing new antimicrobial agents (Puthran et al., 2019).

Molecular Structure and Nonlinear Optical Properties

Mary et al. (2015) conducted a comprehensive study on the molecular structure, vibrational frequencies, and optical properties of a closely related compound, 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. Their research provides insight into the charge transfer, molecular electrostatic potential, and hyperpolarizability of these compounds, suggesting their applicability in nonlinear optics (Mary et al., 2015).

Properties

IUPAC Name

1-(4-fluorophenyl)-3-(3-methoxyphenyl)pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O2/c1-22-16-4-2-3-12(9-16)17-13(11-21)10-20(19-17)15-7-5-14(18)6-8-15/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMYCIIOLUHFFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C=C2C=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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